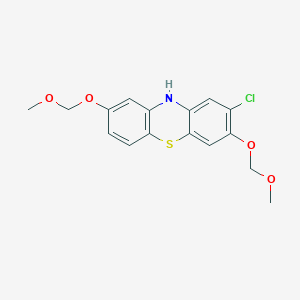
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-, also known as (4-methoxyphenyl)(2,4,5-trimethylphenyl)methanone, is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of a methanone group bonded to a 4-methoxyphenyl and a 2,4,5-trimethylphenyl group. It is a derivative of benzophenone and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-methoxybenzoyl chloride and 2,4,5-trimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as a photoinitiator in polymer chemistry.
Wirkmechanismus
The mechanism of action of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- can be compared with other similar compounds such as:
Benzophenone: Similar structure but lacks the methoxy and trimethyl groups.
4-Methoxybenzophenone: Similar structure but lacks the trimethyl groups.
2,4,5-Trimethylbenzophenone: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the methoxy and trimethyl groups in Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- imparts unique chemical properties, making it distinct from other benzophenone derivatives.
Eigenschaften
CAS-Nummer |
61415-65-4 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(2,4,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-11-9-13(3)16(10-12(11)2)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3 |
InChI-Schlüssel |
CGZMEGDMNFCMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
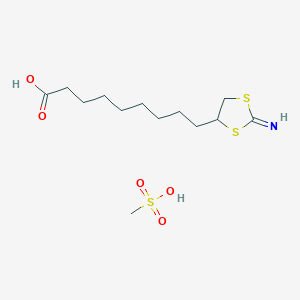
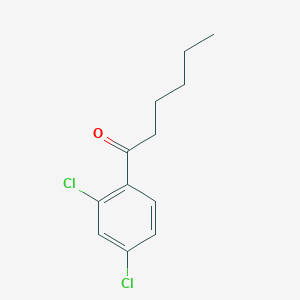
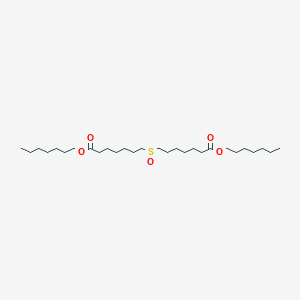
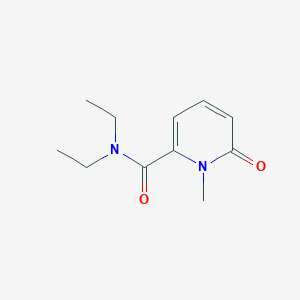
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
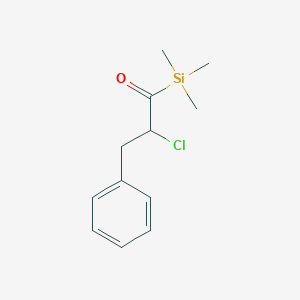
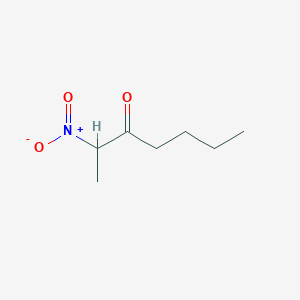

![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
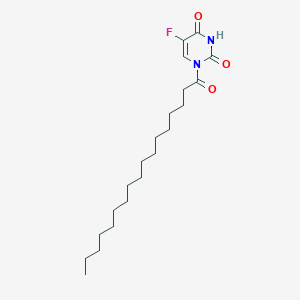
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
